Dansyl chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Derivatization Agent for Biomolecules

One major application of dansyl chloride is as a derivatization agent for biomolecules containing primary amines (molecules with an NH2 group) or phenols (aromatic rings with an OH group) []. These functional groups readily react with dansyl chloride, forming a covalent bond and attaching a fluorescent "dansyl" group. This derivatization offers several advantages:

- Enhanced Detection: The attached "dansyl" group possesses fluorescent properties. This allows researchers to detect the tagged biomolecules using fluorescence spectroscopy, a technique significantly more sensitive than traditional methods for certain molecules [, ].

- Improved Separation: The "dansyl" tag can alter the biomolecule's solubility and chromatographic behavior. This can be exploited to separate the tagged molecule from other components in a mixture during techniques like chromatography [].

These properties make dansyl chloride a versatile tool for studying various biomolecules, including:

- Amino Acids and Peptides: Dansyl chloride can label primary amines present in amino acids and short peptide chains, enabling their identification and sequencing [].

- Proteins: The presence of amine groups in protein side chains allows them to be tagged with dansyl chloride. This can be useful for protein detection, quantification, and studying protein-protein interactions [].

- Biogenic Amines: Dansyl chloride is a common reagent for derivatizing biogenic amines (amines produced by living organisms) in biological samples. The resulting fluorescent derivatives can be readily separated and analyzed using techniques like capillary electrophoresis [].

Fluorescence-Based Assays

Another application of dansyl chloride is in developing fluorescence-based assays. The ability to label specific molecules with a fluorescent tag allows researchers to design assays that monitor changes in fluorescence intensity upon interaction with another molecule or under specific conditions []. These assays can be used for various purposes, such as:

- Enzyme Activity Assays: Dansyl chloride can be used to label substrates (molecules acted upon by enzymes) or enzyme inhibitors. By monitoring changes in fluorescence upon enzymatic reaction or inhibitor binding, researchers can assess enzyme activity and inhibition kinetics [].

- Cell Proliferation Assays: Dansyl chloride can be used to label primary amines in proteins within the stratum corneum (outermost layer of the skin). The rate of fluorescence loss over time can be used as an indirect measure of cell proliferation.

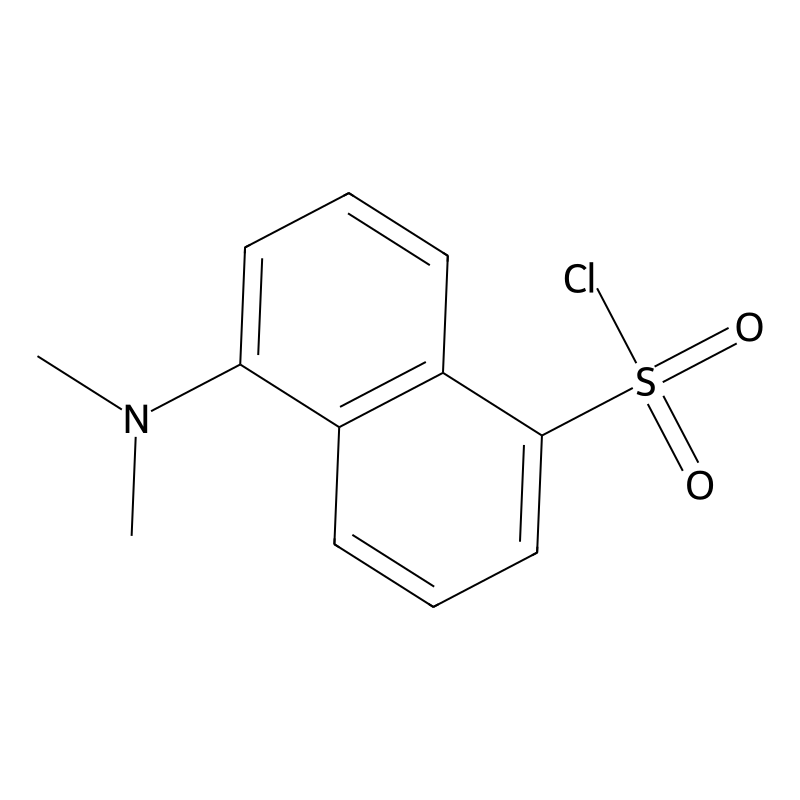

Dansyl chloride, chemically known as 5-(dimethylamino)naphthalene-1-sulfonyl chloride, is a highly reactive compound widely utilized in biochemical applications. It serves primarily as a labeling reagent for amines, allowing for the derivatization of amino acids and other amine-containing compounds. The dansyl group is characterized by its strong fluorescence, making it valuable in various analytical techniques, including high-performance liquid chromatography and fluorescence microscopy. The compound is notable for its unique structure, which includes a naphthalene ring and a sulfonyl chloride functional group, contributing to its reactivity and fluorescent properties .

Dansyl chloride's primary mechanism of action involves attaching a fluorescent tag to primary amines in biomolecules. This tag allows researchers to detect and quantify the labeled molecules using fluorescence spectroscopy. The excitation and emission wavelengths of the dansyl group depend on the surrounding environment, offering additional information about the labeled molecule's microenvironment [].

- Reaction with Amines: Dansyl chloride reacts with primary and secondary amines to produce fluorescent dansyl amides. This reaction is essential for labeling amino acids and proteins .

- Hydrolysis: In the presence of water, dansyl chloride can hydrolyze to yield non-fluorescent products, which limits its stability in aqueous environments .

- Formation of Adducts: Dansyl chloride can form adducts with substrates containing carboxylic acid groups through enzyme-mediated reactions, leading to the generation of various products including tripeptides and hydroxyl amines .

The biological activity of dansyl chloride is largely attributed to its ability to label proteins and peptides, facilitating the study of their structure and function. The dansyl group enhances fluorescence, allowing for sensitive detection in various assays. It has been utilized in studies examining enzyme kinetics and protein interactions, providing insights into molecular mechanisms at play in biological systems .

Several methods exist for synthesizing dansyl chloride:

- Direct Chlorination: The most common method involves the chlorination of 5-(dimethylamino)naphthalene-1-sulfonic acid using thionyl chloride or phosphorus pentachloride.

- Reactions with Amines: Dansyl chloride can be synthesized by reacting 5-(dimethylamino)naphthalene-1-sulfonic acid with thionyl chloride directly in an organic solvent .

- Fluorescent Derivatives: Further modifications can yield various fluorescent derivatives by reacting dansyl chloride with different amine substrates under controlled conditions .

Dansyl chloride finds extensive applications across various fields:

- Biochemical Analysis: Used for the derivatization of amino acids prior to chromatographic analysis.

- Fluorescence Microscopy: Acts as a fluorescent tag for visualizing proteins and nucleic acids in cellular studies.

- Enzyme Studies: Helps in understanding enzyme mechanisms by labeling substrates and tracking reaction progress.

- Drug Development: Utilized in synthesizing fluorescent probes for drug discovery processes .

Interaction studies involving dansyl chloride often focus on its reactivity with different substrates:

- Enzyme-Mediated Reactions: Research has shown that dansyl chloride can interact with enzymes containing amino acid residues, leading to the formation of stable adducts that can be analyzed for kinetic properties .

- Nucleophilic Substitution Reactions: Studies have demonstrated accelerated nucleophilic substitution reactions of dansyl chloride with aniline, yielding dansyl aniline as a product. This reaction can be monitored using mass spectrometry techniques .

Dansyl chloride shares similarities with several other compounds that also serve as labeling reagents or fluorescent dyes. Here are some comparable compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Dabsyl Chloride | Similar sulfonamide structure | More stable than dansyl chloride but less widely used. |

| Fluorescein Isothiocyanate | Isothiocyanate functional group | Stronger fluorescence but different reactivity profile. |

| Acridine Orange | Polycyclic aromatic structure | Used primarily as a nucleic acid stain; less specific than dansyl derivatives. |

| Bodipy Dyes | Boron-dipyrromethene core | Offers tunable fluorescence properties; used in live-cell imaging. |

| Rhodamine B | Xanthene dye structure | High fluorescence yield; used extensively in biological applications but lacks specificity towards amines like dansyl derivatives. |

Dansyl chloride's uniqueness lies in its specific reactivity towards amines and carboxylic acids, along with its strong fluorescent properties that facilitate sensitive detection in biochemical assays .

Conventional Synthesis from Dansyl Acid Precursors

The conventional synthesis of dansyl chloride relies on the chlorination of dansyl acid using established chlorinating agents [1] [2]. These traditional approaches have formed the foundation of industrial dansyl chloride production for decades, with well-documented procedures and reliable methodologies [3] [4].

Thionyl Chloride/Phosphorus Pentachloride Mediated Reactions

The most widely adopted conventional method employs thionyl chloride as the primary chlorinating agent [1] [4]. In this approach, dansyl acid is dissolved in an anhydrous organic solvent, typically under reflux conditions. The reaction proceeds through nucleophilic substitution where thionyl chloride converts the sulfonic acid group to the corresponding sulfonyl chloride [5]. Traditional protocols require temperatures between 60-65°C and reaction times of 2-3 hours, achieving yields of approximately 91% [4].

Phosphorus pentachloride represents an alternative chlorinating approach that has been extensively utilized in acyl chloride synthesis [3] [6]. When applied to dansyl acid chlorination, phosphorus pentachloride typically requires temperatures around 60°C with reaction times extending to 2 hours [3]. This method demonstrates the versatility of phosphorus-based chlorinating agents, though yields are generally lower than thionyl chloride methods, typically achieving 75% conversion [3].

The mechanistic pathway for both reagents involves initial nucleophilic attack by the carbonyl oxygen of the sulfonic acid group, followed by chloride substitution [7]. Thionyl chloride produces hydrogen chloride and sulfur dioxide as byproducts, while phosphorus pentachloride generates phosphorus oxychloride as a secondary product [5] [7].

Solvent Systems and Temperature Control in Large-Scale Production

Industrial-scale production necessitates careful consideration of solvent systems to ensure both efficiency and safety [8] [9]. Anhydrous conditions are essential due to the moisture sensitivity of both the starting materials and the chlorinating agents [10] [11]. Dichloromethane and chloroform have been traditionally employed as reaction media, though environmental considerations have prompted exploration of alternative solvent systems [12].

Temperature control becomes increasingly critical at larger scales due to the exothermic nature of the chlorination reaction [13]. Industrial protocols typically employ gradual heating to reflux temperatures while maintaining careful monitoring of heat generation [8]. The use of silicone oil baths and jacketed reactors enables precise temperature control, particularly important when scaling from laboratory to pilot plant operations [13].

Large-scale purification strategies involve multi-stage extraction procedures followed by crystallization techniques [13]. The industrial process typically includes quenching with ice water, pH adjustment to neutral conditions, and extraction with organic solvents [13]. Continuous crystallization methods have shown promise for maintaining consistent product quality while reducing solvent consumption and improving environmental metrics [14].

Novel Patent-Based Methodologies (e.g., CN111349028B)

The patent CN111349028B introduces a revolutionary approach to dansyl chloride synthesis that addresses several limitations of conventional methods [2]. This methodology represents a significant advancement in synthetic efficiency and environmental sustainability.

The novel approach dissolves dansyl acid in toluene and employs a sequential addition strategy [2]. First, thionyl chloride is added dropwise to the suspension, followed by the addition of phosphorus pentachloride as a catalyst [2]. This dual-reagent system enables the reaction to proceed at significantly lower temperatures of 40-45°C, compared to the traditional 90°C requirements [2].

The reaction time is optimized to 4-6 hours, with careful temperature control maintained throughout the process [2]. The system temperature is controlled precisely at 40°C for optimal results, with the reaction completing within 4 hours under these conditions [2]. This represents a substantial improvement in energy efficiency compared to overnight reactions required in conventional methods [2].

The workup procedure involves cooling the reaction mixture followed by dropwise addition to cold water [2]. The pH is adjusted to 5-6 using sodium bicarbonate, creating optimal conditions for product isolation [2]. The dansyl chloride is then extracted using dichloromethane, concentrated to remove excess solvent, and washed with petroleum ether to achieve high purity [2].

This methodology achieves remarkable yields of 93.2%, representing a significant improvement over conventional approaches [2]. The enhanced efficiency stems from the synergistic effect of combining thionyl chloride and phosphorus pentachloride, which reduces the required temperature while maintaining excellent conversion rates [2].

The patent also describes an improved synthesis of the dansyl acid precursor [2]. This involves dissolving lauranic acid in a mixed solvent system containing 10% sodium carbonate and 1% ammonia water [2]. The use of this mixed solvent system dramatically reduces the required amount of dimethyl sulfate while improving the reaction yield to 95.6% [2].

Purification Techniques and Yield Maximization

Effective purification strategies are essential for achieving high-quality dansyl chloride suitable for fluorescent probe applications [15] [16]. Modern purification approaches integrate multiple techniques to maximize both yield and purity while minimizing environmental impact.

Column chromatography represents the most selective purification method, employing silica gel stationary phases with dichloromethane and petroleum ether mobile phases [17]. The optimal solvent ratio of 1.5:1 dichloromethane to petroleum ether provides excellent separation of dansyl chloride from reaction byproducts [17]. This method achieves purities exceeding 95% with yield recoveries of 85-95% [17].

Recrystallization techniques offer superior purity levels, particularly when employing mixed solvent systems [2] [18]. The combination of petroleum ether and ethyl acetate provides optimal crystal formation conditions, achieving purities greater than 98% [2]. The recrystallization process involves dissolving the crude product in ethyl acetate at elevated temperature, followed by gradual cooling and addition of petroleum ether to induce crystallization [2].

Liquid-liquid extraction procedures form the backbone of industrial purification protocols [13]. The typical process involves extraction with dichloromethane, washing with water and saturated brine, and drying over anhydrous magnesium sulfate [13]. Multiple extraction stages ensure complete removal of water-soluble impurities while maintaining high product recovery rates of 90-95% [13].

Advanced purification strategies incorporate continuous crystallization technologies that offer superior control over crystal size distribution and product quality [14]. These systems enable real-time monitoring of supersaturation levels and crystallization kinetics, resulting in more consistent product specifications [14]. Continuous systems also demonstrate improved environmental metrics, with reduced solvent consumption and enhanced process efficiency [14].

Yield maximization strategies focus on optimizing reaction conditions to minimize side product formation [19]. Low-temperature derivatization has emerged as a particularly effective approach, with reactions conducted at 4°C showing superior conversion rates compared to traditional 60°C conditions [19]. This temperature optimization prevents thermal decomposition of sensitive intermediates while maintaining excellent reaction kinetics [19].

The optimization of pH conditions during workup procedures significantly impacts final yields [19]. Maintaining pH values between 5-6 during product isolation prevents hydrolysis reactions that can reduce product recovery [2]. Careful pH control using sodium bicarbonate buffer systems ensures optimal product stability throughout the purification process [2].

Modern analytical techniques enable real-time monitoring of purification efficiency [19]. Liquid chromatography-mass spectrometry provides precise quantification of product purity and identification of impurity profiles [19]. These analytical capabilities support optimization of purification parameters to achieve maximum yield while meeting stringent quality specifications [19].

Dansyl chloride exhibits well-defined crystallographic characteristics that have been extensively studied through X-ray diffraction techniques and computational methods. The molecular structure of dansyl chloride consists of a naphthalene aromatic system with a dimethylamino group at the 5-position and a sulfonyl chloride group at the 1-position [1] [2].

Crystal Structure Determination

Single crystal X-ray diffraction studies of dansyl chloride derivatives reveal important structural details. The dansyl methoxyamine derivative crystallizes in the monoclinic space group P2₁/n with unit cell parameters of a = 12.6867(8) Å, b = 7.6790(7) Å, c = 14.6837(10) Å, and β = 109.485(5)° [2]. The unit cell volume is 1348.58(18) ų with Z = 4 and a calculated density of 1.381 g/cm³ at 293(2) K [2].

Computational studies using density functional theory (DFT) have also been performed on the orthorhombic crystal structure of dansyl chloride. These calculations employed both generalized gradient approximation with dispersion correction (GGA + TS) and local density approximation (LDA-CAPZ) methods implemented in the CASTEP code [1].

Molecular Geometry and Bond Parameters

The molecular geometry of dansyl chloride derivatives shows characteristic bond lengths and angles consistent with aromatic sulfonyl chloride compounds. Key structural parameters include:

Sulfonyl Group Geometry: The sulfonyl group exhibits typical tetrahedral geometry around the sulfur atom. In the dansyl methoxyamine derivative, the S=O bond lengths are S1-O1 = 1.4201(14) Å and S1-O2 = 1.4229(14) Å, which fall within the expected range of 1.44-1.45 Å for sulfonyl groups [2]. The S1-C1 bond length of 1.7842(16) Å and S1-N1 bond length of 1.6601(16) Å are consistent with aromatic sulfur-carbon and sulfonamide sulfur-nitrogen bonding patterns respectively [2].

Naphthalene Ring System: The naphthalene aromatic system maintains planar geometry due to the extended conjugation. Carbon-carbon bond lengths within the aromatic rings range from 1.361(2) to 1.395(2) Å, typical for aromatic systems with partial double bond character [2]. The compound exhibits planar geometry due to the presence of the naphthalene ring system .

Intermolecular Interactions: Crystal packing analysis reveals significant intermolecular interactions. In the dansyl methoxyamine derivative, the N-H fragment of the methoxysulfonoamide group acts as a hydrogen bond donor to the amino group of neighboring molecules, creating supramolecular dimers with N1-H1N···N2′ = 2.13 Å [2]. Additionally, π-π interactions occur between naphthalene fragments with separations of 3.52-3.55 Å within dimers and 3.65 Å between dimers [2].

Electronic Structure Properties

DFT calculations reveal important electronic properties of the crystal structure. The band structure calculations show a direct band gap of 1.83 eV for GGA + TS and 1.73 eV for LDA methods [1]. These calculations also provide insights into optical properties, vibrational modes, and thermodynamic characteristics of the crystalline material [1].

Thermal Stability and Phase Transition Characteristics

The thermal properties of dansyl chloride are crucial for understanding its stability, storage requirements, and processing conditions. Comprehensive thermal analysis reveals well-defined melting behavior and thermal stability characteristics.

Melting Point and Phase Transitions

Dansyl chloride exhibits a sharp, well-defined melting point in the range of 69-74°C [4] [5] [6] [7] [8] [9] [10]. Different commercial sources report slight variations within this range: 70-74°C [5] [8], 71-74°C [9], and 72-74°C [4] [10]. This narrow range indicates good purity and crystalline uniformity across different preparations.

The compound undergoes a single phase transition from solid to liquid state without intermediate phases. No glass transition temperature has been reported, indicating that dansyl chloride does not form an amorphous phase under normal cooling conditions [7]. The melting process is endothermic, requiring energy input to overcome the crystal lattice forces and intermolecular interactions [11].

Thermal Stability Range

Dansyl chloride demonstrates good thermal stability below its melting point, remaining chemically intact under normal laboratory conditions [12] [8]. The predicted boiling point is 371.3 ± 22.0°C [4] [13] [10], though this value is theoretical since the compound may decompose before reaching this temperature under atmospheric pressure.

The compound shows moisture sensitivity and should be stored under controlled conditions [4] [8] [14] [15]. Storage temperatures of 2-8°C are recommended to maintain long-term stability [8] [9]. Under these conditions, dansyl chloride can maintain its chemical integrity for extended periods when protected from moisture and light.

Decomposition Characteristics

While specific decomposition temperatures are not extensively documented in the literature, dansyl chloride is known to be stable under normal handling conditions but decomposes in contact with water [12] [16]. The decomposition process involves hydrolysis of the sulfonyl chloride group, generating hydrogen chloride gas [12]. This reaction is exothermic and can be vigorous, particularly in the presence of excess water or basic conditions.

Thermogravimetric analysis (TGA) techniques have been employed to study thermal decomposition patterns of related compounds [17] [18]. Such analyses typically reveal step-wise decomposition processes involving loss of functional groups and subsequent breakdown of the aromatic system at higher temperatures.

Solubility Profiles in Organic and Aqueous Media

The solubility characteristics of dansyl chloride are fundamental to its practical applications in analytical chemistry, biochemistry, and organic synthesis. The compound exhibits distinctly different solubility behavior in various solvent systems, reflecting its chemical structure and intermolecular interactions.

Aqueous Solubility Characteristics

Dansyl chloride is essentially insoluble in pure water [4] [14] [20] [15] [16]. This insolubility stems from the hydrophobic nature of the naphthalene ring system and the reactivity of the sulfonyl chloride group with water. In aqueous environments, dansyl chloride undergoes rapid hydrolysis rather than dissolution, forming the corresponding sulfonic acid and releasing hydrogen chloride [12] [16].

For applications requiring aqueous compatibility, dansyl chloride can be prepared as co-solvent systems. A practical approach involves first dissolving the compound in dimethyl sulfoxide (DMSO) followed by dilution with aqueous buffer. This method achieves a solubility of approximately 0.02 mg/mL in a 1:40 DMSO:PBS (pH 7.2) solution [21] [22]. However, such aqueous solutions are not recommended for storage beyond one day due to progressive hydrolysis [21] [22].

Organic Solvent Solubility

Dansyl chloride demonstrates excellent solubility in a wide range of organic solvents, reflecting its predominantly hydrophobic character and aromatic nature.

Polar Aprotic Solvents: The compound shows high solubility in polar aprotic solvents. Acetone serves as an excellent solvent with solubility ranging from 20-50 mg/mL [14] [23] [24] [25]. Dimethyl formamide (DMF) provides solubility of approximately 3.0 mg/mL [21] [22], while dimethyl sulfoxide (DMSO) offers the highest solubility among tested solvents at 10.0 mg/mL [21] [22]. Dioxane and pyridine also serve as effective solvents [14] [20] [15] [19].

Nonpolar Solvents: Chloroform and benzene provide high solubility for dansyl chloride [14] [20] [15] [19], indicating good compatibility with nonpolar solvent systems. This broad solubility in nonpolar solvents facilitates its use in organic synthesis and extraction procedures.

Polar Protic Solvents: Ethanol provides moderate solubility at approximately 1.6 mg/mL [21] [22]. This solubility level is sufficient for many analytical applications, particularly in fluorescence spectroscopy where high concentrations are not required.

Solvent Selection Considerations

The choice of solvent for dansyl chloride applications depends on several factors:

Chemical Stability: DMSO should be avoided for long-term storage as dansyl chloride is unstable in this solvent [7]. For analytical applications, acetone and chloroform provide both good solubility and chemical stability.

Application Requirements: For fluorescence labeling reactions, acetone (0.2 g/10 mL) [23] or DMF are commonly used due to their compatibility with biological samples and reaction conditions. The solvent should be purged with inert gas to prevent oxidation [21] [22].

Temperature Effects: Solubility generally increases with temperature, but thermal decomposition must be considered at elevated temperatures. Room temperature dissolution is preferred to maintain compound integrity.

Practical Solubility Guidelines

Stock solutions are typically prepared in organic solvents with appropriate concentrations for specific applications. For fluorescence studies, solutions of 10⁻² M in ethanol or 5 × 10⁻⁵ M for UV-Vis measurements are commonly employed [2]. The high solubility in organic solvents facilitates preparation of concentrated stock solutions that can be diluted as needed for various analytical procedures.

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

Wikipedia

General Manufacturing Information

Dates

2. Takeuchi, T. HPLC of amino acids as dansyl and dabsyl derivatives. J. Chromatogr. Lib. 70, 229-241 (2005).

3. Hunter, K.J. A dansyl chloride-HPLC method for the determination of polyamines. Methods in molecular biology: Polyamine protocols 79, 119-123 (1998).

4. Santa, T. Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry. Biomed. Chromatogr. 25(1-2), 1-10 (2011).

5. Chen, R.F., and Scott, C.H. Atlas of fluorescence spectra and lifetimes of dyes attached to protein. Anal. Lett. 18(4), 393-421 (1985).